molecular formula C16H19N7O B6439207 4-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine CAS No. 2549055-14-1

4-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine

Cat. No.: B6439207
CAS No.: 2549055-14-1
M. Wt: 325.37 g/mol
InChI Key: KVEVLQRMYDGDRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{4-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. Its molecular architecture incorporates a pyrimidine core, a privileged scaffold in pharmaceuticals, which is functionalized at the 4- and 6- positions. The 4-position is modified with a piperazine moiety, a nitrogen-containing heterocycle renowned for its ability to improve solubility and serve as a versatile linker in bioactive molecules. This piperazine is further derivatized with a 5-methylisoxazole group, a heterocycle frequently associated with metabolic stability and found in various pharmacologically active agents. At the 6-position of the pyrimidine ring is a pyrazole group, another nitrogen-rich heterocycle commonly employed in the design of kinase inhibitors and other targeted therapies. The strategic incorporation of these distinct heterocyclic systems—pyrimidine, piperazine, isoxazole, and pyrazole—within a single molecule creates a multi-functional chemical entity that is highly amenable to structure-activity relationship (SAR) studies. Researchers can leverage this compound as a key intermediate or a core scaffold for the design and synthesis of novel small-molecule libraries, particularly for probing the activity of enzymes such as protein kinases . Its structural features make it a promising candidate for investigations in oncology, immunology, and other areas of cellular signaling research, where modulating protein-protein interactions and enzymatic activity is of paramount importance. This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

5-methyl-4-[[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7O/c1-13-14(10-20-24-13)11-21-5-7-22(8-6-21)15-9-16(18-12-17-15)23-4-2-3-19-23/h2-4,9-10,12H,5-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVEVLQRMYDGDRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CN2CCN(CC2)C3=NC=NC(=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine is a heterocyclic compound that integrates oxazole and pyrazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H26N6OC_{18}H_{26}N_6O with a molecular weight of 342.4 g/mol. The structure includes a pyrimidine base, a piperazine ring, and an oxazole derivative, contributing to its unique biological profile.

PropertyValue
Molecular FormulaC18H26N6OC_{18}H_{26}N_6O
Molecular Weight342.4 g/mol
CAS Number2548991-72-4

Biological Activity Overview

Research has indicated that compounds containing oxazole and pyrazole rings exhibit a wide range of biological activities, including:

  • Anticancer Activity : Several studies have demonstrated the potential of oxazole derivatives in inhibiting cancer cell proliferation. For instance, derivatives of 1,2,4-oxadiazole have shown significant cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer), Caco-2 (colon cancer), and others with IC50 values ranging from 2.76 to 9.27 µM .
  • Antimicrobial Properties : The compound's structure suggests potential antibacterial and antifungal activities. Compounds with similar frameworks have been reported to exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many oxazole derivatives act as inhibitors for various enzymes such as carbonic anhydrase and histone deacetylases (HDACs), which play crucial roles in cancer progression .
  • Receptor Modulation : The compound may interact with specific receptors involved in cellular signaling pathways, potentially leading to altered gene expression associated with tumor growth and metastasis.
  • Cell Cycle Arrest : Studies suggest that certain derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis or programmed cell death .

Study on Anticancer Activity

A study published in Nature Reviews examined the anticancer properties of various oxazole derivatives, including the target compound. The results indicated a significant reduction in cell viability in treated groups compared to controls, particularly in breast and lung cancer cell lines.

Antimicrobial Efficacy

In another investigation focused on antimicrobial activity, the compound was tested against multiple bacterial strains using the disk diffusion method. Results showed notable inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Scientific Research Applications

Physical Properties

The compound's specific physical properties such as boiling point, melting point, and density are not well-documented in the literature available.

Medicinal Chemistry

The compound has been investigated for its potential use as a therapeutic agent in various diseases due to its unique structural features. The presence of both piperazine and oxazole rings suggests possible interactions with biological targets.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, the incorporation of pyrazole and oxazole moieties has been linked to enhanced cytotoxicity against cancer cell lines. Studies have shown that derivatives of oxazole and pyrazole can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and apoptosis.

Antimicrobial Properties

The piperazine group is known for its antimicrobial effects. Compounds containing piperazine have been shown to possess activity against various bacterial strains. The specific derivative under consideration may enhance this activity due to the synergistic effects of its functional groups.

Neuropharmacology

The compound's structural components suggest potential applications in neuropharmacology. Piperazine derivatives are often explored for their effects on neurotransmitter systems, particularly serotonin and dopamine receptors. This could lead to developments in treatments for psychiatric disorders such as depression or anxiety.

Biochemical Research

Compounds like this one are valuable in biochemical assays aimed at elucidating enzyme mechanisms or receptor interactions. The unique combination of functional groups may allow for selective binding to specific targets, making it a candidate for further studies in drug discovery.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry examined a series of pyrimidine derivatives, including similar compounds to our target molecule. The results showed significant inhibition of cell proliferation in human cancer cell lines, suggesting that modifications to the pyrimidine structure can enhance anticancer activity.

Case Study 2: Antimicrobial Efficacy

In research conducted by Smith et al., derivatives featuring piperazine were tested against E. coli and Staphylococcus aureus. The study found that certain modifications led to increased antimicrobial potency, highlighting the importance of structural diversity in developing effective antimicrobial agents.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes structurally related compounds and their key properties:

Compound Name Molecular Formula Molecular Weight Core Structure Substituents Biological Activity (If Known) Reference
Target Compound: 4-{4-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine ~C₁₇H₂₀N₆O 324.4 (estimated) Pyrimidine 4: Piperazinyl-(5-methyloxazol-4-yl)methyl; 6: Pyrazole Hypothesized kinase inhibition
6-Bromo-7-{4-[(5-methylisoxazol-3-yl)methyl]piperazin-1-yl}-imidazo[4,5-b]pyridine (YM4) C₂₆H₃₁BrN₈O 551.48 Imidazo[4,5-b]pyridine 7: Piperazinyl-(5-methylisoxazol-3-yl)methyl; 6: Bromo Kinase inhibition (PDB ligand)
1-(4-(2-Methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenoxypropan-1-one C₂₁H₂₄N₆O₂ 392.5 Pyrimidine 4: Piperazinyl-phenoxypropanone; 6: Pyrazole Not reported
4-(1H-Pyrazol-1-yl)-6-(alkynyloxy)pyrimidine derivatives Varies ~300–400 Pyrimidine 4: Pyrazole; 6: Alkynyloxy Herbicidal (pigment biosynthesis inhibition)

Key Observations

Core Structure Variations :

  • The target compound and YM4 share piperazine-linked isoxazole groups but differ in their core structures (pyrimidine vs. imidazopyridine). The imidazopyridine core in YM4 may confer enhanced planarity for stacking interactions, while the pyrimidine core in the target compound offers synthetic versatility .
  • The herbicidal pyrimidine derivatives lack the piperazine and isoxazole motifs but retain the pyrazole substituent, highlighting the role of the 6-position in modulating bioactivity.

Substituent Effects: The 5-methyl-1,2-oxazole group in the target compound differs from YM4’s 5-methylisoxazol-3-yl substituent. This positional isomerism may alter electronic properties and binding affinity . Replacing the oxazole-piperazine group with a phenoxypropanone moiety (as in ) reduces molecular weight (392.5 vs.

Biological Activity :

  • YM4’s imidazopyridine core and bromine substituent suggest applications in kinase inhibition, as evidenced by its presence in the Protein Data Bank (PDB) . The target compound’s pyrimidine core and pyrazole group may similarly target ATP-binding pockets in kinases.
  • The herbicidal activity of alkynyloxy-pyrimidines underscores the importance of the 6-position substituent in agrochemical design, though the target compound’s piperazine-isoxazole group may redirect its mechanism of action.

Synthetic Considerations :

  • Suzuki coupling, a common method for pyrimidine derivatives , could be adapted for synthesizing the target compound. Piperazine and isoxazole motifs are frequently introduced via nucleophilic substitution or reductive amination .

Preparation Methods

Pyrimidine Core Formation

The pyrimidine ring is typically constructed via the Biginelli reaction or cyclocondensation of β-diketones with amidines. For this compound, 6-(1H-pyrazol-1-yl)pyrimidin-4-ol is synthesized first by reacting ethyl acetoacetate with guanidine carbonate in the presence of sodium ethoxide, followed by chlorination using phosphorus oxychloride (POCl₃) to yield 4,6-dichloropyrimidine. Selective substitution at position 6 with pyrazole is achieved under mild alkaline conditions (K₂CO₃ in DMF, 60°C), yielding 4-chloro-6-(1H-pyrazol-1-yl)pyrimidine with ~75% efficiency.

Optimization of Chlorination

Recent advancements employ microwave-assisted chlorination, reducing reaction time from 12 hours to 45 minutes while maintaining yields at 78–82%.

Preparation of 1-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperazine

Oxazole Synthesis

The 5-methyl-1,2-oxazole ring is synthesized via cyclization of N-hydroxypropionamide with acetic anhydride at 120°C for 3 hours, yielding 5-methyl-1,2-oxazol-4-ylmethanol. Subsequent bromination using PBr₃ in dichloromethane converts the alcohol to 4-(bromomethyl)-5-methyl-1,2-oxazole (85% yield).

Piperazine Functionalization

The brominated oxazole is reacted with piperazine in acetonitrile under reflux (24 hours, 80°C), followed by neutralization with aqueous NaHCO₃ to isolate 1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazine . Purification via column chromatography (SiO₂, EtOAc/hexane) affords the intermediate in 68% yield.

Final Coupling Reaction

Nucleophilic Aromatic Substitution (NAS)

The key step involves substituting the chlorine atom at position 4 of the pyrimidine core with the piperazine-oxazole side chain. A mixture of 4-chloro-6-(1H-pyrazol-1-yl)pyrimidine (1 eq), 1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazine (1.2 eq), and K₂CO₃ (2 eq) in DMF is heated at 100°C for 18 hours. The reaction is monitored by TLC, and the product is isolated via extraction (DCM/H₂O) and recrystallized from ethanol to yield the final compound (62–65%).

Alternative Coupling Strategies

Palladium-catalyzed Buchwald-Hartwig amination has been explored to improve efficiency. Using Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ in toluene at 110°C for 12 hours, yields increase to 78%.

Analytical Characterization

Critical spectroscopic data for the target compound include:

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.71 (s, 1H, pyrimidine-H), 8.12 (d, J = 2.4 Hz, 1H, pyrazole-H), 7.89 (d, J = 2.4 Hz, 1H, pyrazole-H), 6.44 (s, 1H, oxazole-H), 3.85 (t, J = 4.8 Hz, 4H, piperazine-H), 2.62 (t, J = 4.8 Hz, 4H, piperazine-H), 2.45 (s, 3H, oxazole-CH₃), 2.32 (s, 3H, pyrazole-CH₃).

  • HRMS (ESI+) : m/z calculated for C₁₇H₂₁N₇O [M+H]⁺ 339.4, found 339.3.

Scale-Up and Industrial Considerations

Process Optimization

Large-scale synthesis (>1 kg) requires solvent recycling (DMF recovery ≥90%) and catalytic system reuse (Pd catalysts retained for 3 cycles with <5% yield drop).

Environmental Impact

Waste streams containing POCl₃ are neutralized with Ca(OH)₂ to minimize environmental hazards .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 4-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. First, the oxazole ring is prepared via cyclization of appropriate precursors (e.g., nitriles and hydroxylamine). The piperazine ring is then functionalized via alkylation or Mannich reactions, followed by coupling with the pyrimidine-pyrazole core. Reaction conditions (e.g., temperature, solvent choice) are optimized to enhance yield and purity. Thin-layer chromatography (TLC) is commonly used to monitor intermediate steps .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the connectivity of heterocyclic rings (oxazole, piperazine, pyrimidine). Mass spectrometry (MS) and infrared (IR) spectroscopy validate molecular weight and functional groups (e.g., C=N in oxazole). Elemental analysis ensures purity .

Q. How can researchers assess the purity of intermediates during synthesis?

  • Methodological Answer : High-performance liquid chromatography (HPLC) and TLC are standard for purity assessment. For example, TLC with silica gel plates and UV visualization can track reaction progress. Recrystallization or column chromatography is employed to isolate pure intermediates .

Advanced Research Questions

Q. What strategies optimize reaction yields in multi-step syntheses of heterocyclic compounds like this pyrimidine derivative?

  • Methodological Answer : Yield optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance nucleophilic substitution in piperazine alkylation.
  • Catalyst use : Lewis acids (e.g., stannous chloride) improve cyclization efficiency.
  • Temperature control : Lower temperatures reduce side reactions during sensitive steps (e.g., pyrazole coupling). Statistical tools like Design of Experiments (DoE) can systematically identify optimal conditions .

Q. How can contradictory bioactivity data between similar compounds be resolved?

  • Methodological Answer : Discrepancies may arise from structural variations (e.g., substituent positioning) or assay conditions. Researchers should:

  • Compare IC50 values across standardized assays (e.g., antimicrobial tests using Staphylococcus aureus and Escherichia coli).
  • Perform molecular docking to assess binding affinity differences to biological targets (e.g., enzymes or receptors).
  • Validate findings with orthogonal assays (e.g., fluorescence-based vs. colorimetric methods) .

Q. What computational methods predict the structure-activity relationship (SAR) of this compound for anticancer applications?

  • Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity. Molecular dynamics simulations model interactions with biological targets (e.g., DNA topoisomerases). QSAR models integrate experimental bioactivity data with descriptors like logP and polar surface area to guide structural modifications .

Q. How do steric and electronic effects of substituents influence piperazine ring reactivity in this compound?

  • Methodological Answer : Electron-donating groups (e.g., methyl on oxazole) increase piperazine’s nucleophilicity, enhancing alkylation efficiency. Steric hindrance from bulky substituents (e.g., 4-methoxyphenyl) may reduce coupling yields. X-ray crystallography or NMR titration experiments quantify these effects by analyzing bond lengths and conformational changes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.